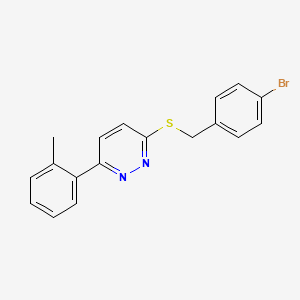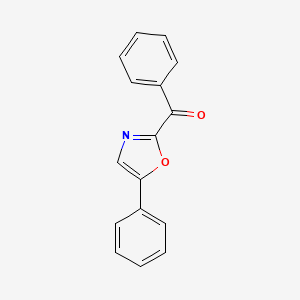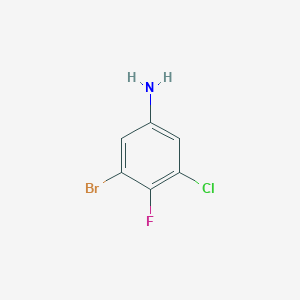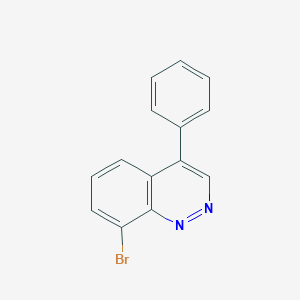![molecular formula C7H9NO5S B14128927 {[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfonyl}acetic acid CAS No. 1018168-21-2](/img/structure/B14128927.png)
{[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfonyl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfonyl}acetic acid is a compound that features a unique combination of functional groups, including an oxazole ring, a sulfonyl group, and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cycloaddition reaction of nitrile oxides with alkenes to form the oxazole ring . The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides under basic conditions . The acetic acid moiety is often introduced through carboxylation reactions.
Industrial Production Methods
Industrial production of {[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfonyl}acetic acid may involve continuous flow processes to enhance efficiency and yield. Catalysts such as copper(I) or ruthenium(II) are often employed to facilitate the cycloaddition reactions . Metal-free synthetic routes are also being explored to reduce costs and environmental impact .
化学反応の分析
Types of Reactions
{[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfonyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The oxazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted oxazole compounds.
科学的研究の応用
{[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfonyl}acetic acid has several scientific research applications:
作用機序
The mechanism of action of {[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfonyl}acetic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The sulfonyl group can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity . The acetic acid moiety can participate in acid-base interactions, influencing the compound’s solubility and reactivity .
類似化合物との比較
Similar Compounds
Isoxazoles: Isoxazoles share the oxazole ring structure and are known for their diverse chemical and biological properties.
Uniqueness
{[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfonyl}acetic acid is unique due to the presence of the sulfonyl and acetic acid groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. The combination of these functional groups allows for versatile applications in different fields.
特性
CAS番号 |
1018168-21-2 |
|---|---|
分子式 |
C7H9NO5S |
分子量 |
219.22 g/mol |
IUPAC名 |
2-[(5-methyl-1,2-oxazol-3-yl)methylsulfonyl]acetic acid |
InChI |
InChI=1S/C7H9NO5S/c1-5-2-6(8-13-5)3-14(11,12)4-7(9)10/h2H,3-4H2,1H3,(H,9,10) |
InChIキー |
STXKVDOPKNVQKU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NO1)CS(=O)(=O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(Phenylsulfonyl)benzo[b]thiophene](/img/structure/B14128849.png)

![6-chloro-N-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14128880.png)



![6-({4-chloro-N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]phenylalanyl}amino)hexanoic acid](/img/structure/B14128904.png)



![4,5,6,7-Tetrahydro-4,4-dimethyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B14128924.png)
![2-Methyl-N-[1-(1-naphthalenyl)ethyl]benzamide](/img/structure/B14128925.png)

